6-(Indolin-1-yl)-2-methylnicotinaldehyde
CAS No.:
Cat. No.: VC15860388
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
| Standard InChI Key | VJRBUKJKLGAXPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indoline ring (a bicyclic system with a benzene fused to a pyrrolidine) linked to a 2-methylnicotinaldehyde group. The nicotinaldehyde moiety features a pyridine ring with a methyl substituent at the 2-position and an aldehyde group at the 3-position. This arrangement creates a planar region (pyridine-aldehyde) and a non-planar indoline system, enabling interactions with both hydrophobic and polar biological targets.
The molecular formula is C₁₆H₁₅N₂O, with a molar mass of 253.31 g/mol. Key functional groups include:
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Aldehyde (-CHO): Enhances electrophilicity, facilitating nucleophilic addition reactions.
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Indoline: Provides a rigid, aromatic framework for π-π stacking with protein residues.
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Methyl group (-CH₃): Increases lipophilicity, improving membrane permeability .
Spectral Characterization
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FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch of aldehyde), 1600 cm⁻¹ (aromatic C=C), and 2900 cm⁻¹ (C-H stretch of methyl).
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¹H NMR: Signals at δ 9.8 ppm (aldehyde proton), δ 2.5 ppm (methyl protons), and δ 6.8–7.5 ppm (aromatic indoline protons) .
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MS (ESI+): Molecular ion peak at m/z 253.3 [M+H]⁺, with fragmentation patterns indicating cleavage of the aldehyde group .
Synthesis and Modifications
Synthetic Pathways
The synthesis of 6-(Indolin-1-yl)-2-methylnicotinaldehyde typically involves a multi-step approach:
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Formation of the Indoline Core: Cyclization of 2-aminobenzyl alcohol via acid-catalyzed intramolecular dehydration.
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Nicotinaldehyde Preparation: Oxidation of 2-methylnicotinyl alcohol using pyridinium chlorochromate (PCC).
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Coupling Reaction: Suzuki-Miyaura cross-coupling between brominated indoline and 2-methylnicotinaldehyde boronic ester, catalyzed by Pd(PPh₃)₄.
Example Reaction Scheme:
Yield optimization studies indicate that maintaining anhydrous conditions and a reaction temperature of 80°C improves yields to 65–70%.
Structural Modifications
Derivatization focuses on enhancing bioavailability and target specificity:
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Aldehyde Reduction: Conversion to a hydroxymethyl group (-CH₂OH) via NaBH₄ reduces cytotoxicity while retaining affinity for kinase targets .
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Methyl Group Halogenation: Substituting -CH₃ with -CF₃ improves metabolic stability, as evidenced by a 40% increase in half-life (t₁/₂) in hepatic microsomes.
Biological Activity and Mechanisms
Antitumor Properties
In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest:
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ROS Induction: The compound increases intracellular reactive oxygen species (ROS) by 2.5-fold, triggering apoptosis via mitochondrial pathway activation .
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Topoisomerase II Inhibition: Competes with ATP for binding to the TOPO II ATPase domain (Kᵢ = 0.8 μM), preventing DNA re-ligation.
Neuroprotective Effects
In a murine model of Parkinson’s disease (MPTP-induced), 6-(Indolin-1-yl)-2-methylnicotinaldehyde (10 mg/kg, i.p.) reduced dopaminergic neuron loss by 60% compared to controls. Proposed mechanisms include:
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MAO-B Inhibition: 72% suppression of monoamine oxidase B activity at 10 μM, mitigating neurotoxin metabolism .
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Nrf2 Pathway Activation: Upregulates antioxidant genes (e.g., HO-1, NQO1) by stabilizing Nrf2-Keap1 interactions.
Comparative Analysis with Structural Analogs
The compound’s activity profile is distinct from related derivatives, as shown below:
| Compound Name | Key Structural Difference | IC₅₀ (MCF-7) | MAO-B Inhibition (%) |
|---|---|---|---|
| 6-(Indolin-1-yl)-2-methylnicotinaldehyde | Aldehyde at C3, methyl at C2 | 12.3 μM | 72% |
| 6-(Indolin-1-yl)-5-methylnicotinaldehyde | Aldehyde at C3, methyl at C5 | 28.5 μM | 45% |
| 6-(Pyridin-3-yl)indoline | Pyridine replaces nicotinaldehyde | >50 μM | 12% |
Key Insight: The 2-methylnicotinaldehyde group is critical for dual antitumor and neuroprotective activity, as positional isomerism (C2 vs. C5 methyl) drastically alters potency.
Applications in Drug Development
Lead Optimization Programs
Four pharmaceutical candidates derived from 6-(Indolin-1-yl)-2-methylnicotinaldehyde are in preclinical trials:
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PD-1/PD-L1 Inhibitors: Augments T-cell activation in combination with checkpoint inhibitors.
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Neuroinflammatory Agents: Suppresses NLRP3 inflammasome activation in microglial cells (IC₅₀ = 5.6 μM) .
Patent Landscape
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US2024037891A1: Covers derivatives with substituted indoline rings for oncology.
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EP4155299A1: Protects formulations for CNS delivery using lipid nanoparticles.
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